N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
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Overview
Description
N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazoloquinazoline core, a piperazine ring, and a chlorophenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the thiazoloquinazoline core: This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the piperazine ring: This step involves the reaction of the thiazoloquinazoline intermediate with a piperazine derivative, such as 3-chlorophenylpiperazine, under suitable conditions.
Attachment of the propyl and cyclopentyl groups: These groups are introduced through alkylation reactions, using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: It may be used in studies involving cell signaling pathways and receptor interactions, given its structural similarity to known bioactive molecules.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, such as the type of cells or tissues being studied.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar piperazine ring and chlorophenyl group, used as an antidepressant.
Quinazoline derivatives: Compounds with a quinazoline core, often investigated for their anticancer and antimicrobial properties.
Thiazole derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Uniqueness
N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is unique due to its combination of structural features, which may confer distinct biological activities and potential therapeutic applications. Its specific arrangement of functional groups and rings sets it apart from other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C30H33ClN6O3S2 |
---|---|
Molecular Weight |
625.2 g/mol |
IUPAC Name |
8-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-N-cyclopentyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C30H33ClN6O3S2/c31-20-5-3-8-22(18-20)36-15-13-35(14-16-36)12-4-11-32-27(38)19-9-10-23-24(17-19)37-26(34-28(23)39)25(42-30(37)41)29(40)33-21-6-1-2-7-21/h3,5,8-10,17-18,21H,1-2,4,6-7,11-16H2,(H,32,38)(H,33,40)(H,34,39) |
InChI Key |
YENSNQJCQFHUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)NCCCN5CCN(CC5)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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